

A Researcher's Guide to Validating KCC2 Mutant Mouse Models

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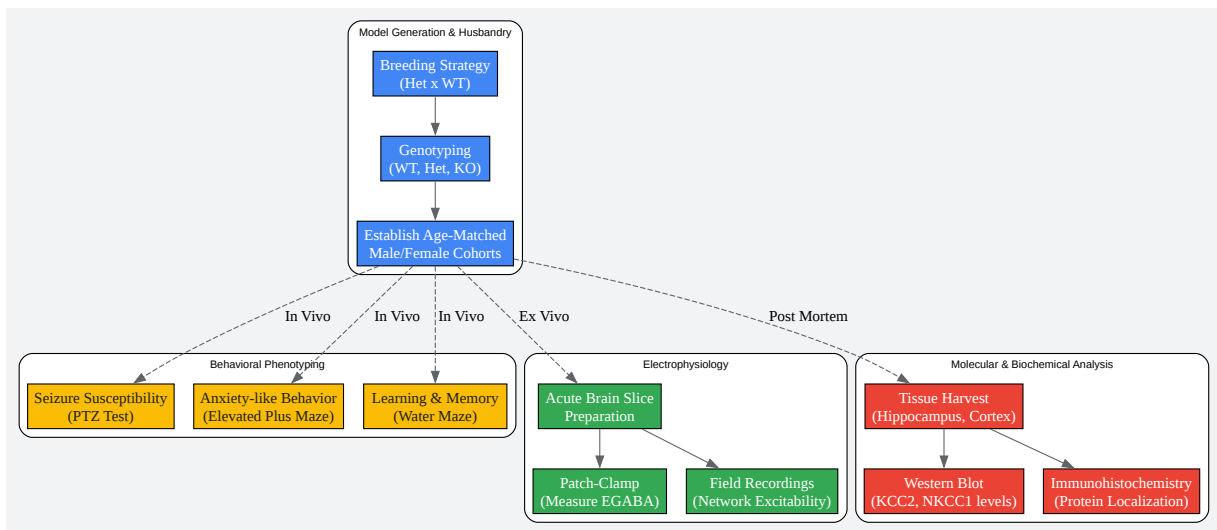
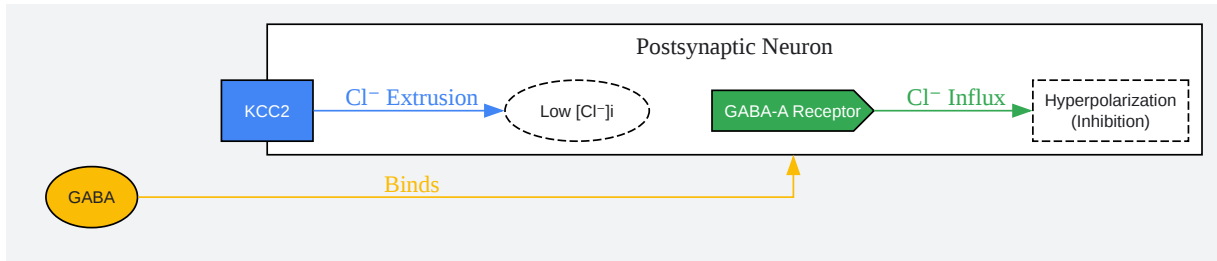
The K-Cl cotransporter 2 (KCC2), encoded by the *Slc12a5* gene, is a neuron-specific ion transporter critical for establishing and maintaining the low intracellular chloride concentrations necessary for fast hyperpolarizing inhibition mediated by GABAA and glycine receptors in the mature central nervous system (CNS).[1][2][3] Disruption of KCC2 function is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, autism spectrum disorders, and schizophrenia.[3][4][5] Consequently, mouse models with genetic modifications of KCC2 are invaluable tools for investigating the pathophysiology of these conditions and for testing novel therapeutic strategies.

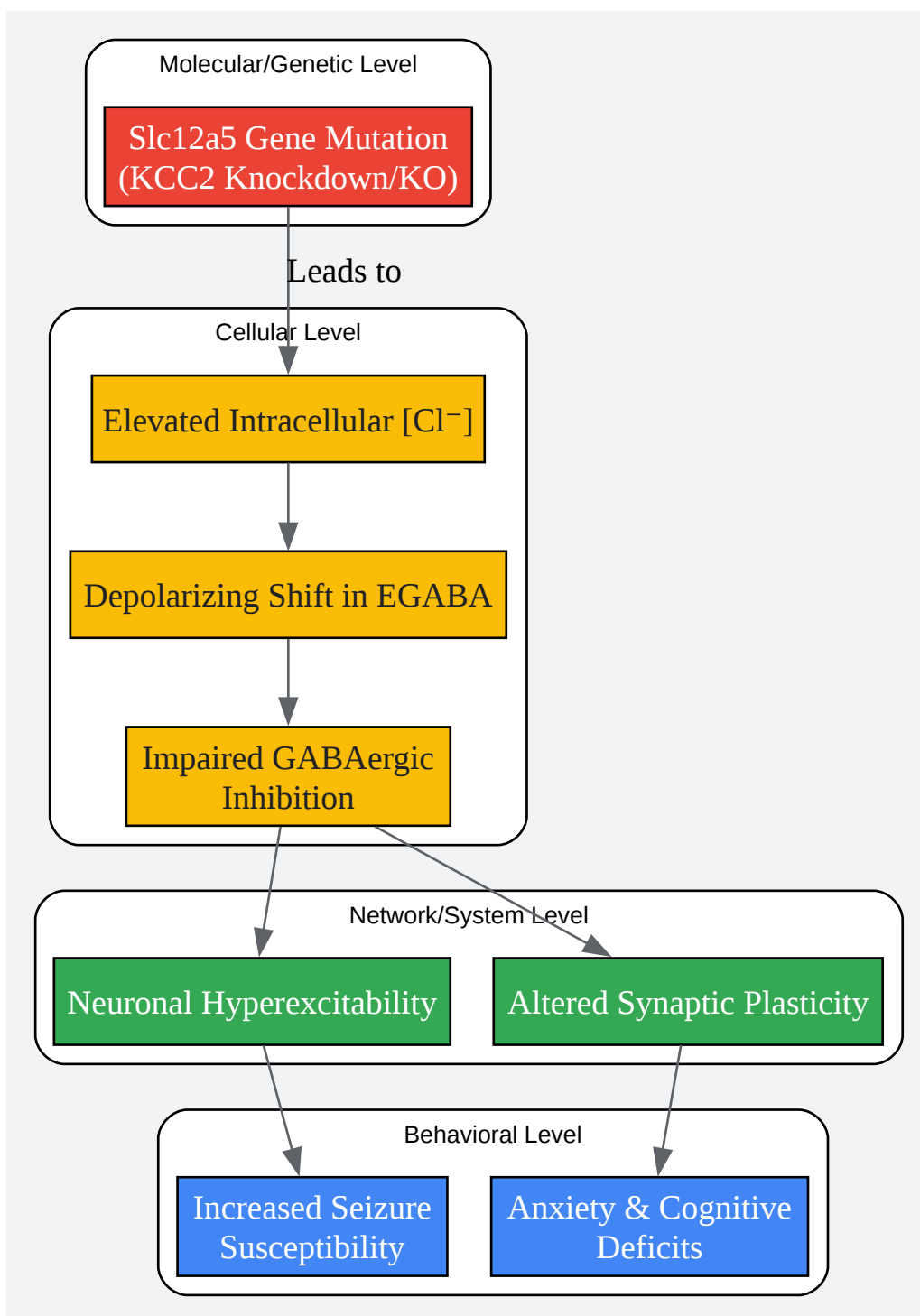
This guide provides a comprehensive framework for validating the phenotype of a KCC2 mutant mouse model. It compares the genetic model with alternative pharmacological and in vitro approaches, offering detailed experimental protocols and data presentation formats to aid researchers in their study design and interpretation.

The Role of KCC2 in Neuronal Chloride Homeostasis

KCC2 utilizes the electrochemical gradient of potassium to drive chloride out of the neuron.[3] This function is essential for the "GABA switch" during development, where the action of GABA

transitions from excitatory to inhibitory.[2] In mature neurons, active KCC2 ensures that the activation of GABAA receptors leads to a hyperpolarizing influx of chloride, resulting in synaptic inhibition.[6] Dysfunction or downregulation of KCC2 leads to an accumulation of intracellular chloride, a depolarizing shift in the GABA reversal potential (EGABA), and compromised inhibitory signaling, often resulting in neuronal hyperexcitability.[7][8]





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